molecular formula C12H20N2O3 B8655260 2,4-Bis[(2-hydroxyethyl)amino]-6-methylanisole CAS No. 713520-33-3

2,4-Bis[(2-hydroxyethyl)amino]-6-methylanisole

Cat. No. B8655260
M. Wt: 240.30 g/mol
InChI Key: SARALLORMJLZBH-UHFFFAOYSA-N
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Patent
US07211119B2

Procedure details

33.5 g of 3,3′-(4-methoxy-5-methyl-1,3-phenylene)bis-(1,3-oxazolidin-2-one) were heated under reflux in 500 ml of 20% strength KOH for 10 h. The mixture was cooled to room temperature and poured onto 1.5 l of iced water. The mixture was then neutralized with HCl and extracted several times with ethyl acetate. The combined ethyl acetate phases were evaporated on a Rotavapor and then distilled in a Kugelrohr (250–290° C., 0.08 mbar).
Name
3,3′-(4-methoxy-5-methyl-1,3-phenylene)bis-(1,3-oxazolidin-2-one)
Quantity
33.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N:10]2[CH2:14][CH2:13][O:12]C2=O)=[CH:5][C:4]=1[N:16]1[CH2:20][CH2:19][O:18]C1=O.[OH-].[K+].Cl>O>[OH:18][CH2:19][CH2:20][NH:16][C:4]1[CH:5]=[C:6]([NH:10][CH2:14][CH2:13][OH:12])[CH:7]=[C:8]([CH3:9])[C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
3,3′-(4-methoxy-5-methyl-1,3-phenylene)bis-(1,3-oxazolidin-2-one)
Quantity
33.5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1C)N1C(OCC1)=O)N1C(OCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined ethyl acetate phases were evaporated on a Rotavapor
DISTILLATION
Type
DISTILLATION
Details
distilled in a Kugelrohr (250–290° C., 0.08 mbar)

Outcomes

Product
Name
Type
Smiles
OCCNC1=C(C(=CC(=C1)NCCO)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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